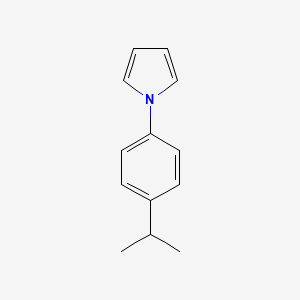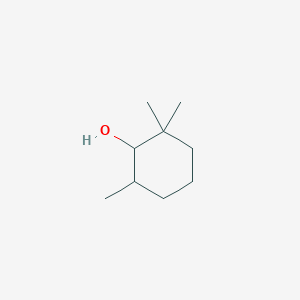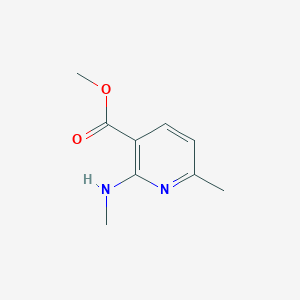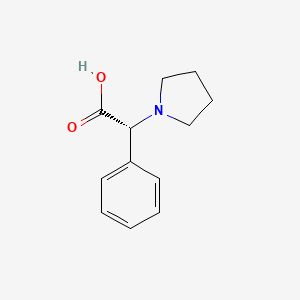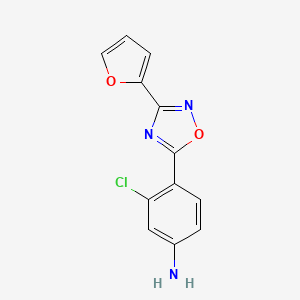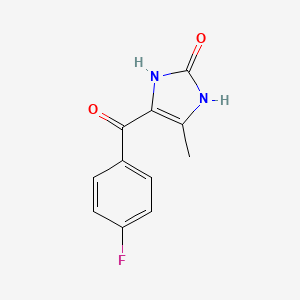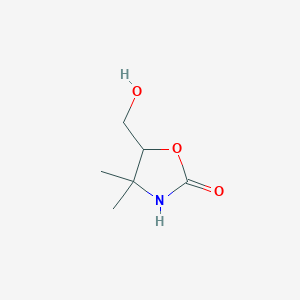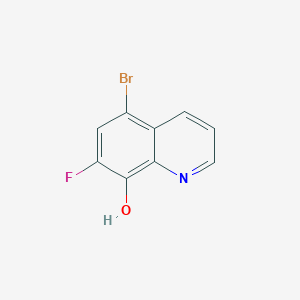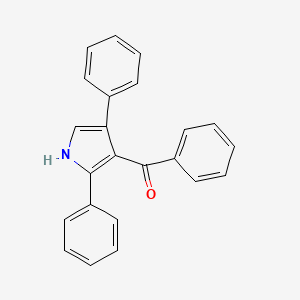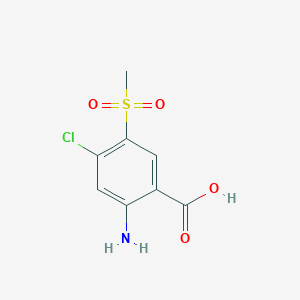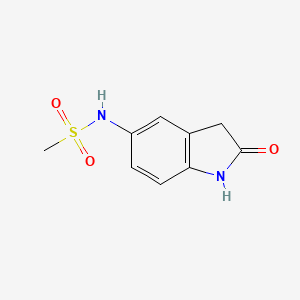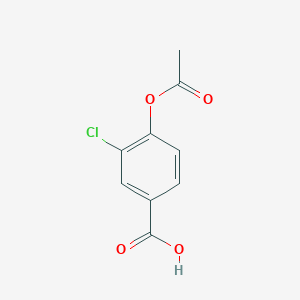![molecular formula C10H18N2O4 B8685235 Tert-Butyl N-[(3S)-1-Hydroxy-2,2-Dimethyl-4-Oxoazetidin-3-yl]Carbamate](/img/structure/B8685235.png)
Tert-Butyl N-[(3S)-1-Hydroxy-2,2-Dimethyl-4-Oxoazetidin-3-yl]Carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(1-hydroxy-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound contains an azetidinone ring, which is a four-membered lactam, and is often used as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-Butyl N-[(3S)-1-Hydroxy-2,2-Dimethyl-4-Oxoazetidin-3-yl]Carbamate typically involves the reaction of tert-butyl carbamate with a suitable azetidinone precursor. One common method involves the use of tert-butyl carbamate and an azetidinone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(1-hydroxy-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the azetidinone ring can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
tert-Butyl N-(1-hydroxy-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for understanding biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Tert-Butyl N-[(3S)-1-Hydroxy-2,2-Dimethyl-4-Oxoazetidin-3-yl]Carbamate involves its interaction with specific molecular targets. The azetidinone ring can act as an inhibitor of certain enzymes by mimicking the transition state of enzyme-catalyzed reactions. This inhibition can disrupt the normal function of the enzyme, leading to various biological effects. The compound may also interact with other molecular pathways, depending on its specific structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the azetidinone ring.
N-Boc-ethylenediamine: Contains a tert-butyl carbamate group but with a different core structure.
N-Boc-hydroxylamine: Another compound with a tert-butyl carbamate group but different reactivity and applications
Uniqueness
tert-Butyl N-(1-hydroxy-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate is unique due to its azetidinone ring, which imparts specific chemical and biological properties. This structural feature makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in scientific research .
Properties
Molecular Formula |
C10H18N2O4 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
tert-butyl N-(1-hydroxy-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate |
InChI |
InChI=1S/C10H18N2O4/c1-9(2,3)16-8(14)11-6-7(13)12(15)10(6,4)5/h6,15H,1-5H3,(H,11,14) |
InChI Key |
ZJWYRRRUDWGVEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(=O)N1O)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1-Acetyl-imidazo[1,5-a]pyridin-3-yl)-acetic acid methyl ester](/img/structure/B8685155.png)
